Calcipotriol is classified as a topical antipsoriatic agent. Its impurities, including Calcipotriol Impurity 1, arise during the synthesis process. The chemical structure and classification of Calcipotriol Impurity 1 are essential for understanding its behavior and effects within pharmaceutical formulations. This impurity is often characterized through various analytical methods to ensure compliance with regulatory standards.
The synthesis of Calcipotriol Impurity 1 typically involves several chemical reactions, including reduction, selective protection, oxidation, and deprotection processes. A notable method detailed in patent literature involves the use of a compound as a starting material, which undergoes a series of reactions to yield the impurity. The process includes:
These steps are designed to minimize unwanted by-products while maximizing yield and purity of the final product .
Calcipotriol Impurity 1 has a complex molecular structure that can be represented by its chemical formula. The structural analysis typically involves techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) to elucidate its configuration. The molecular weight and specific stereochemistry are crucial for identifying this impurity accurately.
These data points assist in distinguishing Calcipotriol Impurity 1 from other related substances during analytical assessments.
The chemical behavior of Calcipotriol Impurity 1 can be studied through various reactions it may undergo under different conditions. For example:
Understanding these reactions is vital for predicting how the impurity behaves in formulations and during storage .
The physical properties of Calcipotriol Impurity 1 include:
Chemical properties include stability under standard laboratory conditions but may show sensitivity to light and heat, necessitating careful handling during analysis .
Calcipotriol Impurity 1 serves several important roles in scientific research:
Calcipotriol Impurity I, designated in pharmacopeial standards as a key process-related impurity, possesses the molecular formula C₂₇H₄₀O₃ and a molecular weight of 412.6 g/mol [1] [5] [7]. Its defining structural feature is the suprasterol backbone characterized by a unique (6S,7R,8R,22E,24S)-24-cyclopropyl-6,8:7,19-dicyclo-9,10-secochola-5(10),22-diene-1α,3β,24-triol configuration [1] [5]. This stereochemistry establishes three chiral centers (C6, C7, C24) and introduces a rigid, fused ring system that profoundly alters molecular geometry compared to calcipotriol. The 6,8:7,19-dicyclo ring fusion creates a bicyclic scaffold that constrains rotational freedom, while the 22E-double bond configuration preserves planarity in the side chain [7].
Table 1: Fundamental Chemical Identifiers of Calcipotriol Impurity I
Property | Specification |
---|---|
Systematic IUPAC Name | (6S,7R,8R,22E,24S)-24-cyclopropyl-6,8:7,19-dicyclo-9,10-secochola-5(10),22-diene-1α,3β,24-triol |
Molecular Formula | C₂₇H₄₀O₃ |
Molecular Weight | 412.6 g/mol |
CAS Registry Number | Not assigned (referred as EP Impurity I) |
Category | Synthesis by-product / Suprasterol derivative |
Calcipotriol Impurity I exhibits critical structural deviations from the parent drug that define its impurity status:
Table 2: Structural Comparison Between Calcipotriol and Impurity I
Structural Feature | Calcipotriol | Impurity I | Biological Consequence |
---|---|---|---|
B-ring Configuration | 9,10-Seco-open (flexible) | 6,8:7,19-Dicyclo (rigid) | Loss of conformational adaptability |
Double Bond System | 5Z,7E,10(19)-conjugated triene | 5(10),22-diene (non-conjugated) | Altered UV profile & chemical reactivity |
C24 Stereochemistry | 24S-hydroxyl | 24S-hydroxyl (retained) | Partial VDR binding capability |
Molecular Flexibility | High (rotatable bonds) | Low (fused rings) | Restricted interaction with binding pocket |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometric Properties:
Chromatographic Identification:
Interactive Table 3: Diagnostic Spectroscopic Signatures of Calcipotriol Impurity I
Technique | Key Spectral Features | Differentiation from Calcipotriol |
---|---|---|
¹H-NMR | - δ 3.0-3.5 (2H, d, H-6/H-7) - δ 0.45-0.65 (4H, m, cyclopropyl) - δ 5.2-6.4 (3H, m, vinyl) | Absence of 19-methylidene protons (δ 4.8-5.0) |
¹³C-NMR | - C19 quaternary carbon (δ 145-150) - Cyclopropyl carbons (δ 5-10) - C1/C3 hydroxylated (δ 68-72) | No conjugated diene carbons (δ 115-135) |
LC-MS (ESI+) | - m/z 413.3 [M+H]+ - Fragments: m/z 395.3, 377.3 - Silylated: m/z 664.5 [M+Na]+ | Higher MW than dehydration products (m/z 410) |
UV-Vis | λmax 264-274 nm (ε ≈ 12,000 L·mol⁻¹·cm⁻¹) | Reduced ε vs. calcipotriol (ε ≈ 18,000) |
The intramolecular cyclization generating Impurity I occurs during final deprotection steps in calcipotriol synthesis, particularly under acidic conditions or thermal stress. This transformation represents a signature degradation pathway affecting both process streams and finished formulations. Rigorous monitoring via the above spectroscopic techniques is essential for quality control in pharmaceutical manufacturing [1] [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1